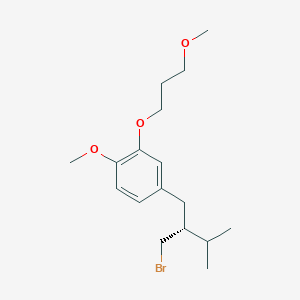

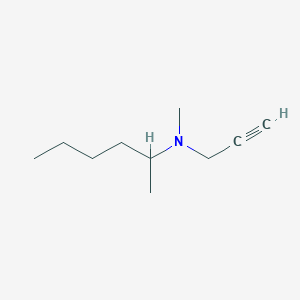

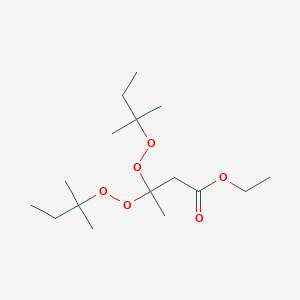

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene

説明

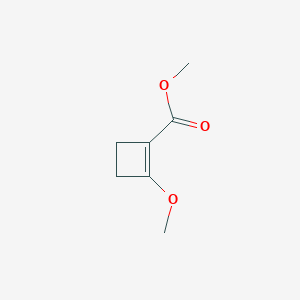

The compound "2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene" is a complex organic molecule that may be related to various research areas, including the synthesis of coenzyme Q homologs and analogs, as well as the study of molecular structures and chemical reactions. The compound features a methoxybenzene core with additional functional groups that could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of complex methoxybenzene derivatives often involves multiple steps, including bromination, methylation, and other functional group transformations. For instance, the preparation of tetramethoxy methylbenzene derivatives can be achieved through bromination using a mild brominating agent and subsequent chloromethylation followed by reductive dehalogenation with good yields . Similarly, the synthesis of related compounds may involve the cleavage of certain precursors, such as 2-hydroxy-2-methylbut-3-yn-4-ylbenzenes, using water-miscible reagents . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of methoxybenzene derivatives can be influenced by the presence of electron-donating or -withdrawing groups. For example, bromination reactions of dimethyl methoxybenzene derivatives are strongly affected by the electronegativity of the benzyl substituent, leading to various bromination products . The compound , with its bromomethyl and methoxy groups, may undergo similar electrophilic aromatic substitution reactions. Additionally, the presence of a methoxy group can lead to O-demethylation reactions, as observed in the metabolism of synthetic cannabimimetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are determined by their molecular structure. For instance, the electrochemical properties of tetramethoxybenzene analogs have been characterized for their potential use in Li-ion batteries, indicating that substitution patterns can affect the redox behavior and stability . The target compound's properties, such as solubility, melting point, and reactivity, would be influenced by its functional groups and overall molecular architecture.

科学的研究の応用

Photovoltaic Applications

- Functional Group Addition in Solar Cells : An analogue of 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene, namely MDN-PCBM, was synthesized and evaluated for photovoltaic performance in polymer solar cells (PSCs). It exhibited higher power conversion efficiency and open-circuit voltage compared to traditional PCBM, suggesting its potential as a promising new acceptor in high-performance PSCs (Jin et al., 2016).

Supramolecular Chemistry

- Assembly of Tetracarboxyl-Cavitand and Tetra(3-pyridyl)-cavitand : In a study involving related methoxybenzene compounds, guest- or solvent-induced assembly of a tetracarboxyl-cavitand and a tetra(3-pyridyl)-cavitand into a heterodimeric capsule was observed. The study demonstrated the encapsulation and orientation control of various guests, indicating the potential of such compounds in the development of molecular containers and transporters (Kobayashi et al., 2003).

Organic Synthesis and Catalysis

- Arylation Catalysis for Fragrance Synthesis : A compound similar to 2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene was used in a catalyzed coupling reaction to produce floral fragrances. This suggests its potential use in the synthesis of complex organic molecules, including those with commercial applications in the fragrance industry (Scrivanti et al., 2008).

Materials Science

- Synthesis of Poly(p-phenyleneethynylene)s with Bulky Groups : Research into related methoxybenzene compounds led to the development of polymers with high gas permeability. Such compounds could be explored for applications in gas separation technologies or as membrane materials (Sakaguchi et al., 2011).

特性

IUPAC Name |

4-[(2R)-2-(bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BrO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJBMWOVLFPLFP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462476 | |

| Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropoxy)-4-((R)-2-(bromomethyl)-3-methylbutyl)-1-methoxybenzene | |

CAS RN |

172900-69-5 | |

| Record name | 4-[(2R)-2-(Bromomethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

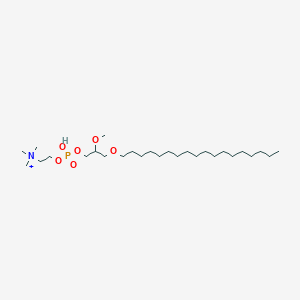

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)